
magnesium;1-propylnaphthalene;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1-propylnaphthalene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 1-propylnaphthalene moiety.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium;1-propylnaphthalene;bromide is typically prepared by the reaction of 1-propylnaphthalene with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The reaction is initiated by the insertion of magnesium into the carbon-bromine bond of 1-propylnaphthalene bromide, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with mechanical stirrers and reflux condensers. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen, which can deactivate the Grignard reagent.
化学反応の分析
Types of Reactions
Magnesium;1-propylnaphthalene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Reacts with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Solvents: Diethyl ether, tetrahydrofuran.
Conditions: Anhydrous conditions, inert atmosphere.
Major Products Formed
Alcohols: Formed by nucleophilic addition to carbonyl compounds.
Hydrocarbons: Formed by reduction reactions.
Substituted Compounds: Formed by substitution reactions with halides.
科学的研究の応用
Magnesium;1-propylnaphthalene;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions.
作用機序
The mechanism of action of magnesium;1-propylnaphthalene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules, such as carbonyl groups. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
類似化合物との比較
Similar Compounds
- Magnesium;1-butylnaphthalene;bromide
- Magnesium;1-pentylnaphthalene;bromide
- Magnesium;1-hexylnaphthalene;bromide
Uniqueness
Magnesium;1-propylnaphthalene;bromide is unique due to its specific alkyl chain length, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs with longer or shorter alkyl chains, it may exhibit different physical properties and reactivity profiles.
特性
CAS番号 |
125884-00-6 |
|---|---|
分子式 |
C13H13BrMg |
分子量 |
273.45 g/mol |
IUPAC名 |
magnesium;1-propylnaphthalene;bromide |
InChI |
InChI=1S/C13H13.BrH.Mg/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12;;/h3-5,7-10H,1-2,6H2;1H;/q-1;;+2/p-1 |
InChIキー |
MMRQQLIJVJZBPI-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



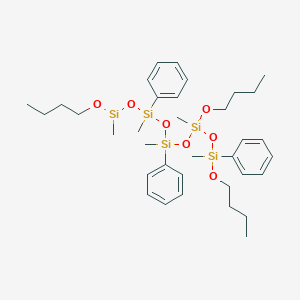
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
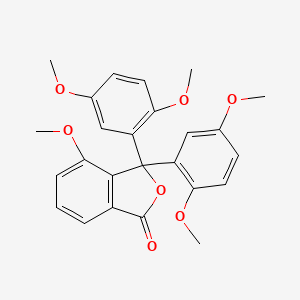
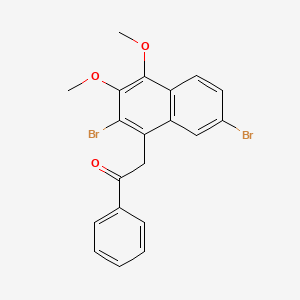
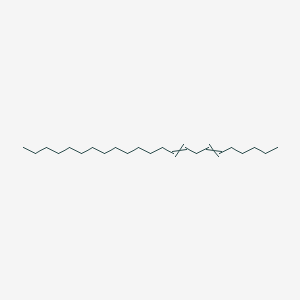
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
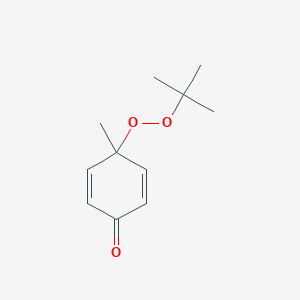
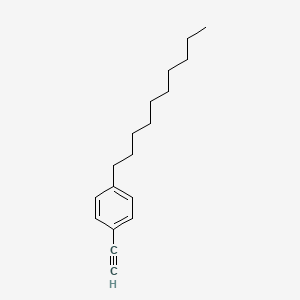
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)


